5-Phenyl-1,2,4-triazine-3-thiol

Catalog No.
S530266
CAS No.
15969-28-5
M.F
C9H7N3S
M. Wt
189.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenyl-1,2,4-triazine-3-thiol

CAS Number

15969-28-5

Product Name

5-Phenyl-1,2,4-triazine-3-thiol

IUPAC Name

5-phenyl-2H-1,2,4-triazine-3-thione

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

InChI

InChI=1S/C9H7N3S/c13-9-11-8(6-10-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13)

InChI Key

VWXNWTKUEPUSRZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=S)NN=C2

solubility

Soluble in DMSO

Synonyms

3-thiolo-5-phenyl-1,2,4-triazine sodium salt, I 319, I 319, sodium salt, I-319

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)NN=C2

Isomeric SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)S

The exact mass of the compound 5-Phenyl-1,2,4-triazine-3-thiol is 189.0361 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-Phenyl-1,2,4-triazine-3-thiol is a sulfur-containing heterocyclic compound characterized by a triazine ring with a phenyl group and a thiol functional group. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities and the unique properties imparted by the thiol group. The presence of sulfur in the structure enhances its reactivity and interaction with various biological targets.

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can form Schiff bases when reacted with aldehydes or ketones, which may enhance its biological activity.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, potentially altering its reactivity and solubility.

Research indicates that 5-Phenyl-1,2,4-triazine-3-thiol exhibits significant biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess antibacterial and antifungal activities, making them promising candidates for new antimicrobial agents .
  • Anti-inflammatory Activity: The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .
  • Antioxidant Activity: Some derivatives demonstrate antioxidant effects, contributing to their potential therapeutic uses in oxidative stress-related diseases .

The synthesis of 5-Phenyl-1,2,4-triazine-3-thiol typically involves:

  • Cyclization of Precursors: The starting materials often include hydrazines and carbon disulfide, which undergo cyclization to form the triazine ring.
  • Refluxing Conditions: The reaction is commonly conducted under reflux in a suitable solvent (e.g., ethanol or DMF) to facilitate the formation of the desired product.
  • Purification Techniques: Post-synthesis, the compound is purified using recrystallization techniques from solvents like ethanol or acetone to obtain high-purity samples .

5-Phenyl-1,2,4-triazine-3-thiol has several applications:

  • Pharmaceutical Development: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Agricultural Chemistry: Potential use as a fungicide or pesticide due to its biological activity against pathogens.
  • Material Science: Investigated for applications in creating new materials with specific electronic or optical properties due to its unique chemical structure.

Studies on the interactions of 5-Phenyl-1,2,4-triazine-3-thiol with various biomolecules have revealed:

  • Binding Affinity: Research indicates that the compound can bind effectively to certain enzymes and receptors, suggesting mechanisms for its biological activity.
  • Molecular Docking Studies: Computational studies have been employed to predict how this compound interacts at the molecular level with specific biological targets .

Several compounds share structural similarities with 5-Phenyl-1,2,4-triazine-3-thiol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Amino-5-phenyl-1H-pyrazole-3-thiolContains a pyrazole ring instead of triazineDifferent heterocyclic structure affects reactivity
5-Methyl-1,2,4-triazole-3-thiolMethyl substitution on the triazole ringAlters solubility and possibly biological activity
5-(4-Chlorophenyl)-1,2,4-triazine-3-thiolChlorinated phenyl groupMay enhance antimicrobial activity compared to unsubstituted versions

These compounds highlight the versatility and potential variations in biological activity based on substitutions on the core triazine structure. Each variation can lead to distinct pharmacological profiles and applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Exact Mass

189.0361

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

77192-52-0 (hydrochloride salt)

Other CAS

15969-28-5

Dates

Last modified: 08-15-2023
1: Wieczorek J, Mordarski M, Rykowski A, Nantka-Namirski P. Antifungal properties of a novel 1,2,4-triazine derivative I 319. Arch Immunol Ther Exp (Warsz). 1980;28(5):727-33. PubMed PMID: 7212980.

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